7H-Pyrrolo[3,4-d]pyrimidine
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Overview
Description
7H-Pyrrolo[3,4-d]pyrimidine: is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a suitable pyrimidine precursor under specific conditions. For example, the reaction of 2-aminopyrimidine with 2,5-dimethoxytetrahydrofuran in the presence of a strong acid can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nitration and halogenation, due to the electron-rich nature of the pyrrole ring.
Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Cross-Coupling Reactions: It can also participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are catalyzed by palladium and mediated by copper.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: Palladium catalysts and organoboron compounds for Suzuki coupling.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 7H-Pyrrolo[3,4-d]pyrimidine serves as a versatile scaffold in the synthesis of complex organic molecules. It is used in the development of kinase inhibitors and other bioactive compounds .
Biology: In biological research, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making them valuable tools for studying cellular processes .
Medicine: This compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It has been investigated as a scaffold for developing anticancer, antiviral, and anti-inflammatory agents .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs, particularly kinase inhibitors .
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[3,4-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but differing in the position of the nitrogen atoms.
1H-Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 7H-Pyrrolo[3,4-d]pyrimidine is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity. Its ability to serve as a scaffold for diverse bioactive compounds highlights its versatility and importance in drug discovery .
Properties
CAS No. |
271-03-4 |
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Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
7H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-2,4H,3H2 |
InChI Key |
OZIBMBKWHGMUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=NC=C2C=N1 |
Origin of Product |
United States |
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